![molecular formula C54H96NO6P B121975 [(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 143062-81-1](/img/structure/B121975.png)

[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

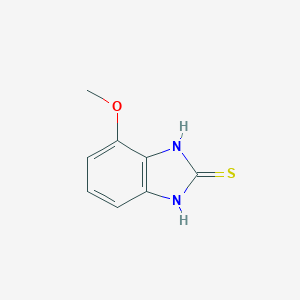

Description

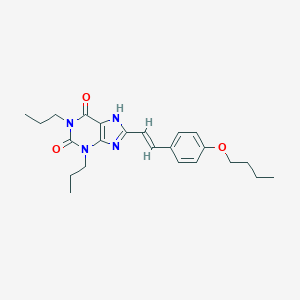

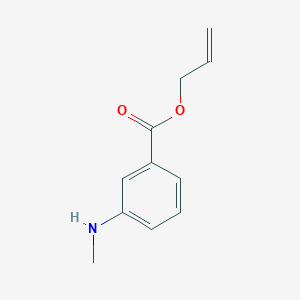

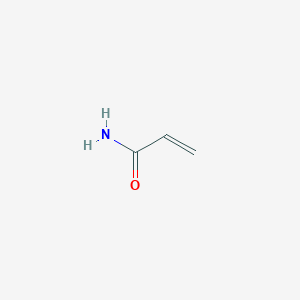

[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate, commonly known as TMAE-PC, is a phospholipid derivative that has gained significant attention in scientific research due to its unique properties. TMAE-PC has been extensively studied for its potential applications in drug delivery systems, biosensors, and other biomedical applications.

Mécanisme D'action

TMAE-PC is a cationic lipid that interacts with the negatively charged cell membrane, leading to the formation of liposomes. The liposomes can encapsulate drugs or other therapeutic agents, which can then be delivered to the target cells. TMAE-PC has also been shown to enhance the transfection efficiency of plasmid DNA into cells.

Effets Biochimiques Et Physiologiques

TMAE-PC has been shown to have low toxicity and is well-tolerated by cells. It has been shown to enhance the cellular uptake of drugs and improve their efficacy. TMAE-PC has also been shown to have a positive effect on the immune system, promoting the activation of macrophages and the production of cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using TMAE-PC in lab experiments include its ability to enhance the cellular uptake of drugs and improve their efficacy, its low toxicity, and its positive effect on the immune system. However, TMAE-PC can be difficult to synthesize and may require specialized equipment. Furthermore, the use of TMAE-PC in lab experiments may require additional optimization of the formulation to achieve optimal results.

Orientations Futures

For the use of TMAE-PC in scientific research include the development of new drug delivery systems, the optimization of liposomal formulations, and the development of new biosensors for the detection of biomolecules. Furthermore, the use of TMAE-PC in combination with other cationic lipids may lead to the development of more effective drug delivery systems. The potential use of TMAE-PC in cancer therapy and gene therapy is also an area of active research.

Méthodes De Synthèse

The synthesis of TMAE-PC involves a multi-step process that includes the reaction of propargyl alcohol with 10-undecynoic acid to form a propargyl ester, followed by the reaction of the propargyl ester with 2-aminoethanol to form the corresponding propargyl ether. The final step involves the reaction of the propargyl ether with TMA-Br to form TMAE-PC.

Applications De Recherche Scientifique

TMAE-PC has been extensively studied for its potential applications in drug delivery systems, biosensors, and other biomedical applications. In drug delivery systems, TMAE-PC has been shown to enhance the cellular uptake of drugs and improve their efficacy. TMAE-PC has also been used as a biosensor for the detection of biomolecules due to its unique electrical properties. Furthermore, TMAE-PC has been used in the development of liposomal formulations for the delivery of therapeutic agents.

Propriétés

Numéro CAS |

143062-81-1 |

|---|---|

Nom du produit |

[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

Formule moléculaire |

C54H96NO6P |

Poids moléculaire |

886.3 g/mol |

Nom IUPAC |

[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C54H96NO6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-49-58-52-54(53-61-62(56,57)60-51-48-55(3,4)5)59-50-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h54H,6-23,32-53H2,1-5H3/t54-/m0/s1 |

Clé InChI |

AFXWCJBJZJSOEP-XSMLMOGHSA-N |

SMILES isomérique |

CCCCCCCCCCC#CC#CCCCCCCCCCOC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCC#CC#CCCCCCCCCCC |

SMILES |

CCCCCCCCCCC#CC#CCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCC#CC#CCCCCCCCCCC |

SMILES canonique |

CCCCCCCCCCC#CC#CCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCC#CC#CCCCCCCCCCC |

Synonymes |

2,3-BTGPC 2,3-O-bis(10,12-tricosadiynyl)glycero-1-phosphocholine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.